molecular formula C20H21FN2O4S B2774301 N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide CAS No. 2185591-01-7

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide

Cat. No.: B2774301
CAS No.: 2185591-01-7
M. Wt: 404.46
InChI Key: RUJXMXZUJSGRQJ-UHFFFAOYSA-N
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Description

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide is a complex organic compound characterized by the presence of a thiazepane ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide typically involves multiple steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazepane intermediate with a benzamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents or nucleophiles can be employed under conditions that favor substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide is unique due to its specific structural features, such as the combination of a thiazepane ring and a fluorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-28(18,26)27)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJXMXZUJSGRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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